[1,2,4]Triazolo[4,3-a]pyridin-6-ol
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Overview
Description
[1,2,4]Triazolo[4,3-a]pyridin-6-ol is a heterocyclic compound that belongs to the class of triazolopyridines. It is known for its unique structure, which combines a triazole ring fused to a pyridine ring. This compound has garnered significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities and applications.
Mechanism of Action
Target of Action
The primary targets of [1,2,4]Triazolo[4,3-a]pyridin-6-ol are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, and their overexpression or mutation is often associated with various types of cancers .
Mode of Action
This compound interacts with its targets by binding to the kinase domains of c-Met and VEGFR-2 . This binding inhibits the kinase activity, leading to a decrease in downstream signaling pathways that promote cell proliferation and survival .
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 kinases by this compound affects multiple biochemical pathways. These include the PI3K/AKT and MAPK/ERK pathways, which are involved in cell proliferation, survival, and angiogenesis . The inhibition of these pathways leads to a decrease in tumor growth and metastasis .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and stability
Result of Action
The result of this compound’s action is a decrease in cell proliferation and survival, leading to a reduction in tumor growth and metastasis . In vitro studies have shown that this compound has excellent antiproliferative activities against various cancer cell lines .
Biochemical Analysis
Cellular Effects
Related compounds have shown antiproliferative activities against certain cancer cell lines . This suggests that [1,2,4]Triazolo[4,3-a]pyridin-6-ol could potentially influence cell function and cellular metabolism.
Molecular Mechanism
Related compounds have shown to inhibit the growth of cells by inhibiting the expression of certain proteins . This suggests that this compound could potentially exert its effects at the molecular level through similar mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[4,3-a]pyridin-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and yields the target compound in good-to-excellent yields . Another approach involves the use of highly electron-deficient 2-hydrazinopyridines, which are converted into the desired triazolopyridines through intramolecular cyclization and hydrogen transfer .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the microwave-mediated synthesis and the broad substrate scope suggest that these methods could be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[4,3-a]pyridin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the triazolopyridine structure.
Scientific Research Applications
[1,2,4]Triazolo[4,3-a]pyridin-6-ol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine: This compound has a similar triazole-pyridine structure but with a pyrazine ring instead of a pyridine ring.
[1,2,4]Triazolo[1,5-a]pyridine: This compound has a different fusion pattern of the triazole and pyridine rings.
Uniqueness
[1,2,4]Triazolo[4,3-a]pyridin-6-ol is unique due to its specific fusion pattern and the presence of a hydroxyl group at the 6-position. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyridin-6-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-5-1-2-6-8-7-4-9(6)3-5/h1-4,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PASKHTGTPULKCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=CN2C=C1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427853-23-3 |
Source
|
Record name | [1,2,4]triazolo[4,3-a]pyridin-6-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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